Methyl 4-(2-(3-(3-methoxyphenyl)ureido)ethyl)piperazine-1-carboxylate
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Overview
Description
Methyl 4-(2-(3-(3-methoxyphenyl)ureido)ethyl)piperazine-1-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperazine ring, a ureido group, and a methoxyphenyl moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(3-(3-methoxyphenyl)ureido)ethyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ureido Intermediate: The reaction between 3-methoxyaniline and an isocyanate derivative to form the ureido intermediate.
Alkylation: The ureido intermediate is then reacted with an appropriate alkylating agent to introduce the ethyl linker.
Piperazine Ring Formation: The ethyl-linked ureido intermediate is then reacted with piperazine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(3-(3-methoxyphenyl)ureido)ethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The ureido group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 4-(2-(3-(3-methoxyphenyl)ureido)ethyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or psychiatric disorders.
Pharmacology: It can be studied for its potential effects on various biological pathways and receptors.
Materials Science: It can be used in the development of new materials with specific chemical or physical properties.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(3-(3-methoxyphenyl)ureido)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ureido group can form hydrogen bonds with target proteins, while the piperazine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-(3-(3-hydroxyphenyl)ureido)ethyl)piperazine-1-carboxylate
- Methyl 4-(2-(3-(3-chlorophenyl)ureido)ethyl)piperazine-1-carboxylate
Uniqueness
Methyl 4-(2-(3-(3-methoxyphenyl)ureido)ethyl)piperazine-1-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for certain molecular targets.
Properties
IUPAC Name |
methyl 4-[2-[(3-methoxyphenyl)carbamoylamino]ethyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4/c1-23-14-5-3-4-13(12-14)18-15(21)17-6-7-19-8-10-20(11-9-19)16(22)24-2/h3-5,12H,6-11H2,1-2H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTWXCCFYULRSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCCN2CCN(CC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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